Phenol, 4-[(1-methylethyl)amino]-
Overview
Description
Phenol, 4-[(1-methylethyl)amino]-, also known as p-Cumenol, is a chemical compound with the molecular formula C9H13NO . It contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of Phenol, 4-[(1-methylethyl)amino]-, includes a six-membered aromatic ring, a secondary aromatic amine, and an aromatic hydroxyl . The compound contains 24 bonds in total .Chemical Reactions Analysis
Phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenol, 4-[(1-methylethyl)amino]-, has a molecular weight of 136.1910 . It has a boiling point of 208.6±9.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 1 freely rotating bond .Scientific Research Applications
Antimicrobial and Antidiabetic Activities :
- Synthesized 4-aminophenol derivatives have demonstrated broad-spectrum antimicrobial activities against various bacteria and fungi, as well as significant antidiabetic activities through α-amylase and α-glucosidase inhibition (Rafique et al., 2022).
Thermal and Electrical Properties :
- The study of Schiff base polymers, such as poly(4-[[(4-methylphenyl)methylene]amino]phenol), revealed their thermal stability and electrical conductivity. These properties suggest potential applications in materials science and engineering (Baran et al., 2016).
Oxotransfer Activities :
- New cis-dioxomolybdenum(vi)(L) complexes with a 4-aminophenol derivative as a ligand have been synthesized and shown to catalyze the epoxidation and sulfoxidation reactions. These findings indicate potential applications in catalysis and organic synthesis (Hossain et al., 2017).
Antioxidant and Anti-inflammatory Activities :
- Certain 4-aminophenol derivatives have exhibited strong antioxidant and anti-inflammatory properties, providing potential for use in therapeutic and pharmaceutical applications (Aslam et al., 2016).
Corrosion Inhibition :
- Studies on amine derivative compounds of 4-aminophenol have shown effective corrosion inhibition performances on mild steel in acidic environments, indicating potential industrial applications in corrosion prevention (Boughoues et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(propan-2-ylamino)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVPBVIJXUKAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306667 | |
Record name | 4-[(1-Methylethyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[(1-methylethyl)amino]- | |
CAS RN |
23576-79-6 | |
Record name | Phenol, 4-[(1-methylethyl)amino]- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(1-Methylethyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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